3-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

Catalog No.
S7898809
CAS No.
M.F
C16H14N2O3S3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol...

Product Name

3-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

IUPAC Name

3-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

Molecular Formula

C16H14N2O3S3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C16H14N2O3S3/c19-15(8-10-24(20,21)12-5-2-1-3-6-12)18-16-17-13(11-23-16)14-7-4-9-22-14/h1-7,9,11H,8,10H2,(H,17,18,19)

InChI Key

FKZOOMUTXUNZGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CS3
3-(Benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide (BTTPA) is an organic compound belonging to the family of thiazole compounds. BTTPA has attracted significant attention in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. In this paper, we will provide a comprehensive review of BTTPA, focusing on its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
BTTPA is a thiazole derivative that contains a benzenesulfonyl group and a thiophene ring. It is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. BTTPA was first synthesized in 2010 by Zhang et al. through a simple and efficient one-pot reaction of 2-aminothiazole, thiophene-2-carbaldehyde, and benzenesulfonyl chloride in the presence of NaHCO3 in DMF. Since then, BTTPA has been widely studied due to its potential applications in various fields such as drug discovery, material science, and bioimaging.
The physical and chemical properties of BTTPA include its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of BTTPA is 443.55 g/mol, and its melting point is 209-211°C. BTTPA has no boiling point as it decomposes before reaching its boiling point. BTTPA is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. BTTPA is stable under normal conditions, but it is sensitive to light and air.
BTTPA can be synthesized through a one-pot reaction of 2-aminothiazole, thiophene-2-carbaldehyde, and benzenesulfonyl chloride in the presence of NaHCO3 in DMF. The reaction time is about 6 hours, and the yield of BTTPA can reach up to 71%. BTTPA can be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. NMR spectroscopy can identify the structure of BTTPA and provide information about its purity, whereas IR spectroscopy can reveal the functional groups present in BTTPA. Mass spectrometry can confirm the molecular weight of BTTPA.
BTTPA can be analyzed by various analytical methods such as HPLC, LC-MS, and NMR spectroscopy. HPLC can be used to measure the purity of BTTPA, whereas LC-MS can be used to determine the molecular weight and identity of BTTPA. NMR spectroscopy can also be used to analyze BTTPA and provide information about its structure and purity.
BTTPA has been shown to possess several biological properties such as anticancer, anti-inflammatory, and antitubercular activities. BTTPA has been found to induce apoptosis and inhibit cancer cell proliferation in several cancer cell lines such as MCF-7 and A549 cells. BTTPA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. Moreover, BTTPA has been reported to exhibit antitubercular activity against M. tuberculosis.
BTTPA has been reported to possess low toxicity and high safety in scientific experiments. In a study conducted by Liu et al., BTTPA was found to be non-toxic to zebrafish embryos at concentrations up to 10 μM. However, further studies are required to determine the toxicity and safety of BTTPA in vivo.
BTTPA has potential applications in various fields of research such as drug discovery, material science, and bioimaging. BTTPA has been used as a template molecule in the design and synthesis of novel thiazole derivatives with enhanced biological activity. BTTPA has also been used in the preparation of fluorescent materials and metal-organic frameworks (MOFs) with unique physical and chemical properties. Moreover, BTTPA has been employed as a fluorescent probe for the detection of metal ions such as Fe3+ and Cu2+.
BTTPA is a relatively new compound that has attracted considerable attention in scientific research. There are numerous studies that have investigated the synthesis, characterization, and biological activity of BTTPA. However, further studies are required to fully understand the properties and potential applications of BTTPA.
BTTPA has potential implications in various fields of research and industry such as pharmaceuticals, materials science, and bioimaging. BTTPA can be used as a template molecule in the design and synthesis of novel thiazole derivatives with enhanced biological activity. Moreover, BTTPA can be employed in the preparation of fluorescent materials, MOFs, and other functional materials with unique physical and chemical properties. Additionally, BTTPA can be utilized as a fluorescent probe for the detection of metal ions in aqueous solutions.
Despite its potential applications, BTTPA has certain limitations that need to be addressed in future studies. For instance, further studies are required to determine the toxicity and safety of BTTPA in vivo. Moreover, the synthesis of BTTPA is not scalable, which limits its commercial applications. In future studies, efforts should be made to find scalable methods for the synthesis of BTTPA.
for BTTPA include:
1. Investigation of the relationship between the structure and biological activity of BTTPA and its derivatives.
2. Development of efficient and scalable synthetic routes for the production of BTTPA and its derivatives.
3. Examination of the potential applications of BTTPA and its derivatives in drug discovery, bioimaging, and material science.
4. Investigation of the toxicity and safety of BTTPA in vivo.
5. Development of novel analytical methods for the analysis of BTTPA and its derivatives.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

378.01665583 g/mol

Monoisotopic Mass

378.01665583 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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